6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Overview
Description
“6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid” is a chemical compound . It is a tetrahydronaphthyridine ring-fused chiral amino acid .
Synthesis Analysis
The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a related compound, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .Chemical Reactions Analysis
The synthesis of this compound involves several key steps, including a Heck-type vinylation of chloropyridine using ethylene gas, the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .Scientific Research Applications
Hydrogen Bonded Supramolecular Networks
Studies have highlighted the importance of noncovalent weak interactions, particularly hydrogen bonding, in forming supramolecular networks. Jin et al. (2011) explored the binding of organic bases with carboxylic acid derivatives, revealing that such interactions are crucial in the assembly of proton-transfer complexes, leading to the formation of three-dimensional framework structures. These findings underscore the role of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid derivatives in the development of materials with potential applications in molecular recognition and self-assembly processes (Jin et al., 2011).
Synthesis of Biologically Active Derivatives
Guiadeen et al. (2008) reported an expeditious synthesis of 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, starting from N-benzyl piperidone. This study provides a foundation for the development of derivatives with enhanced biological properties, leveraging the unique electronic and steric influences of fluoromethoxy groups (Guiadeen et al., 2008).
Antiviral Activity
Boros et al. (2009) explored the antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as HIV integrase inhibitors. Their research demonstrated that specific modifications to the naphthyridinone ring system, particularly at the N-1, C-3, and 7-benzyl positions, significantly influence the inhibition potency against HIV-integrase. This suggests potential therapeutic applications of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid derivatives in antiretroviral drug development (Boros et al., 2009).
Molecular Design and Synthesis
The design and synthesis of novel heterocyclic systems based on naphthyridine derivatives have been a focus of recent research. Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems starting from 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This work highlights the versatility of naphthyridine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and material science (Sirakanyan et al., 2018).
Future Directions
The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound . The new synthesis is free of chromatography or distillation purification processes and therefore qualifies for extension to large-scale manufacture . This could open up new possibilities for the development of medicaments for various immune diseases .
properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNSYDXGVRYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676660 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |
CAS RN |
1160995-15-2 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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